4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

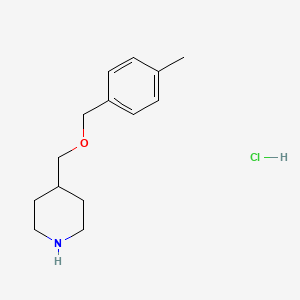

The systematic IUPAC name for this compound is 4-[(4-methylphenyl)methoxymethyl]piperidine hydrochloride . This name reflects its structural components:

- A piperidine ring (a six-membered heterocyclic amine) serves as the parent structure.

- At the 4-position of the piperidine ring, a methoxymethyl group (-CH2-O-CH2-) is attached.

- The methoxy group is further substituted with a 4-methylbenzyl moiety (a benzene ring with a methyl group at the para position).

- The hydrochloride salt form indicates the protonation of the piperidine nitrogen and association with a chloride counterion.

The structural formula can be represented as:

$$ \text{C}{14}\text{H}{22}\text{ClNO} $$

with the SMILES notation :CC1=CC=C(C=C1)COCC2CCNCC2.Cl.

A 3D conformational analysis reveals that the 4-methylbenzyl group adopts a spatial orientation perpendicular to the piperidine ring, minimizing steric hindrance.

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for this compound is 1353989-66-8 . Alternative names and synonyms include:

These variations arise from differences in substituent ordering and hyphenation conventions in chemical nomenclature. For example, the placement of "4-methylbenzyl" versus "(4-methylphenyl)methyl" reflects stylistic preferences rather than structural differences.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₂ClNO , confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 255.78 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 14 | 12.01 | 168.14 |

| Hydrogen | 22 | 1.008 | 22.18 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 255.78 |

This matches experimental values reported in PubChem and vendor databases. The monoisotopic mass (exact mass of the most abundant isotope) is 255.1393 g/mol , derived from the isotopic distribution of chlorine (³⁵Cl ≈ 75.78%, ³⁷Cl ≈ 24.22%).

The empirical formula composition by percentage is:

- Carbon: $$ \frac{168.14}{255.78} \times 100 = 65.73\% $$

- Hydrogen: $$ \frac{22.18}{255.78} \times 100 = 8.67\% $$

- Chlorine: $$ \frac{35.45}{255.78} \times 100 = 13.86\% $$

- Nitrogen: $$ \frac{14.01}{255.78} \times 100 = 5.48\% $$

- Oxygen: $$ \frac{16.00}{255.78} \times 100 = 6.26\% $$

Properties

IUPAC Name |

4-[(4-methylphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-15H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIABEPDIQCOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Hydroxypiperidine Intermediate

The synthesis starts with the preparation of a 4-hydroxypiperidine derivative, which serves as the core scaffold. This intermediate can be obtained via cyclization reactions that avoid the use of piperidone derivatives and hazardous reducing agents. For example, a process described in patent WO2004043921 involves the reaction of appropriate amino alcohol precursors under mild conditions to form the piperidine ring with a hydroxyl group at the 4-position. This method uses methanesulfonyl chloride for activation and toluene as a solvent, with thionyl chloride facilitating ring closure under controlled temperature conditions. The process is notable for its simplicity, safety, and environmental compatibility, avoiding lithium aluminum hydride and other hazardous reagents.

Step 2: Etherification with 4-Methylbenzyl Group

The key step to introduce the (4-methylbenzyl)oxy substituent is an etherification reaction between the 4-hydroxypiperidine intermediate and 4-methylbenzyl halide or a related electrophile. This reaction is typically carried out in the presence of a base such as sodium hydride and a catalytic amount of crown ethers (e.g., 15-crown-5) to enhance nucleophilicity and reaction efficiency. The reaction proceeds via nucleophilic substitution where the hydroxyl group attacks the benzyl halide to form the ether linkage. The reaction is carried out under anhydrous conditions, often in solvents like dry toluene or ethyl ether to prevent side reactions.

Step 3: Formation of Hydrochloride Salt

The final step involves converting the free base of 4-(((4-methylbenzyl)oxy)methyl)piperidine into its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate. The salt formation improves the compound’s stability, solubility, and ease of purification, facilitating downstream applications and handling.

Reaction Conditions and Purification

Activation and ring closure: Methanesulfonyl chloride is slowly added to the reaction mixture in methylene chloride at room temperature, followed by stirring for several hours. The reaction mixture is then poured into chilled water, and the product is extracted into methylene chloride. The organic layer is washed, dried over sodium sulfate, and solvent removed under reduced pressure to yield a crude intermediate.

Etherification: Sodium hydride is used to deprotonate the hydroxyl group of the piperidine intermediate, followed by addition of 4-methylbenzyl halide. The reaction is catalyzed by 15-crown-5 and carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Salt formation: The free base is dissolved in a suitable solvent, and hydrochloric acid is added dropwise under stirring until precipitation of the hydrochloride salt occurs. The solid is filtered, washed, and dried under vacuum.

Advantages of the Method

- The process avoids the use of hazardous reagents like lithium aluminum hydride.

- The piperidine ring is formed without involving piperidone intermediates, simplifying the synthesis.

- The method is cost-effective, safe, and environmentally benign.

- Raw materials are readily available and inexpensive.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Methanesulfonyl chloride, toluene, thionyl chloride, RT | 4-Hydroxypiperidine intermediate |

| 2 | Etherification | Sodium hydride, 4-methylbenzyl halide, 15-crown-5, dry solvent | 4-(((4-Methylbenzyl)oxy)methyl)piperidine (free base) |

| 3 | Salt formation | Hydrochloric acid, ethanol or ethyl acetate | 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride |

Chemical Reactions Analysis

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features facilitate modifications that can enhance binding affinity to specific receptors.

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections like influenza.

Neuropharmacology

- Receptor Interaction Studies : This compound has been investigated for its interactions with neurotransmitter receptors, particularly in relation to anxiety and depression. Preliminary studies suggest potential anxiolytic properties, indicating its use in developing treatments for anxiety disorders .

- Histamine Receptor Modulation : The compound's structure allows it to act as a histamine H3 receptor antagonist/inverse agonist, which could be beneficial in treating conditions associated with histamine dysregulation .

Anticancer Research

- Cell Proliferation Inhibition : Studies have shown that modifications to the piperidine structure can lead to enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. For example, structural modifications have achieved IC50 values in the nanomolar range against these cell types .

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Melanoma | 0.5 | |

| Anticancer | Prostate Cancer | 0.8 |

Antimicrobial Properties

- Efficacy Against Resistant Strains : The compound has demonstrated antimicrobial activity against drug-resistant bacterial strains, suggesting its potential role in treating infections where conventional antibiotics fail.

| Biological Activity | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 1.5 |

Case Studies and Research Findings

Numerous studies have documented the efficacy and mechanisms of action of this compound:

- Anticancer Research : A study published in a peer-reviewed journal highlighted that modifications to the piperidine structure significantly improved activity against melanoma cells, achieving notable IC50 values .

- Neuropharmacological Insights : Ongoing research is examining how this compound interacts with neurotransmitter systems. Initial findings suggest modulation of anxiety-related pathways, indicating its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Limited data are available, but key parameters include: Storage: Room temperature under inert atmosphere . Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other piperidine derivatives with modified substituents (Table 1).

Table 1. Key Structural and Functional Differences

Pharmacological and Biochemical Insights

- Metabolic Stability : The benzyl ether group in the target compound may confer resistance to hydrolysis compared to carbamate derivatives (e.g., benzyl carbamate in evidence 8) .

Biological Activity

4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol, this compound features a unique structure that includes a piperidine ring substituted with a 4-methylbenzyl group and a methylene ether. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological profiles, and potential applications through various research findings.

Structure and Composition

The structural characteristics of this compound are significant for its biological activity. The compound's structure is as follows:

- Molecular Formula : C₁₄H₂₂ClNO

- Molecular Weight : 255.78 g/mol

- CAS Number : 1353989-66-8

Similar Compounds

Several compounds share structural similarities with this compound, which helps contextualize its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-((4-Methylbenzyl)oxy)piperidine hydrochloride | C₁₃H₂₀ClNO | Different position of the methoxy group |

| 1-(4-Methylbenzyl)-piperidin-4-ol | C₁₄H₂₃NO | Hydroxyl group instead of methylene ether |

| 4-(Benzyloxy)piperidine | C₁₃H₁₉NO | Lacks the methyl group on the benzyl ring |

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. Research indicates that it may bind to various receptors involved in neurotransmission, potentially influencing multiple physiological processes. The compound's mechanism includes:

- Nucleophilic Substitutions : Due to the presence of the piperidine nitrogen.

- Electrophilic Aromatic Substitutions : Associated with the aromatic methylbenzyl group.

Pharmacological Profiles

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives may have enhanced antimicrobial effects against specific strains of bacteria, such as Haemophilus influenzae.

- Anticancer Properties : Investigations into related compounds have revealed cytotoxic activities against various cancer cell lines, indicating potential for therapeutic applications in oncology.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of piperidine hydrochloride derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting piperidine derivatives with functionalized benzyl halides (e.g., 4-methylbenzyl chloride) under basic conditions (e.g., triethylamine or NaOH in dichloromethane) . Optimization includes:

- Temperature Control : Maintain 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) to isolate high-purity products (>95%) .

- Stoichiometry : Use a 1.2:1 molar ratio of benzyl halide to piperidine precursor to ensure complete conversion .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and piperidine ring conformation .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Verification : High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at -20°C to prevent hygroscopic degradation .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What are the key safety considerations when working with this compound in a laboratory setting?

- Methodological Answer :

- Acute Toxicity : Assume potential irritancy (skin/eyes) based on structural analogs. Use emergency showers and eyewash stations for accidental exposure .

- Waste Disposal : Neutralize with dilute HCl (1M) before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data obtained for this compound?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

Q. What are the potential metabolic pathways or degradation products of this compound under physiological conditions?

- Methodological Answer :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Likely pathways include:

- Oxidative Degradation : Cleavage of the benzyl ether linkage via cytochrome P450 enzymes .

- Hydrolysis : Acid-catalyzed decomposition to 4-methylbenzyl alcohol and piperidine derivatives .

Q. How can computational methods (e.g., DFT calculations) aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.